2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine
Overview
Description
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a chemical compound that features a fluoro-substituted phenyl ring with three methoxy groups and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3,4,5-trimethoxybenzaldehyde.
Fluorination: The aldehyde group is then subjected to fluorination using appropriate fluorinating agents.
Formation of the Propan-1-amine Backbone: The fluorinated intermediate is then reacted with a suitable amine source to form the propan-1-amine backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-fungal, and anti-bacterial properties.
Biological Research: The compound is used to investigate biological pathways and molecular targets, such as tubulin and heat shock proteins.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, it may interact with heat shock proteins and other enzymes, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylpropan-1-amine: Lacks the fluoro group but shares the trimethoxyphenyl structure.
2-Fluoro-2-phenylpropan-1-amine: Similar backbone but lacks the methoxy groups.
Uniqueness
2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is unique due to the presence of both the fluoro and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMBUGKPASKCHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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